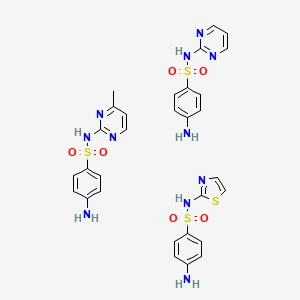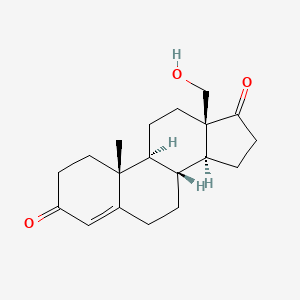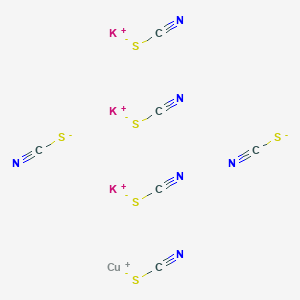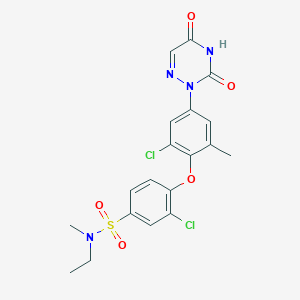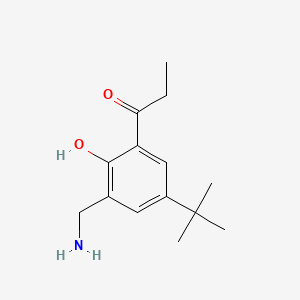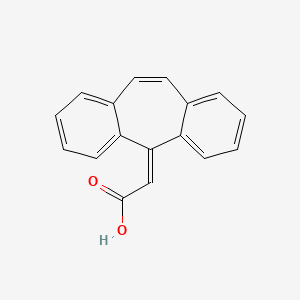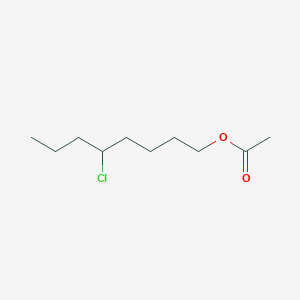
5-Chlorooctyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chlorooctyl acetate is an acetate ester that is octyl acetate substituted by a chloro group at position 5. It has a role as a metabolite. It is an acetate ester and an organochlorine compound.
Wissenschaftliche Forschungsanwendungen
1. Functionalization of Biomaterials
Ethylene vinyl acetate, a polymeric biomaterial, can be functionalized for diverse applications such as in medical devices and mouthguards. Functionalization with nanoparticles, like chlorhexidine hexametaphosphate, enhances its resistance to microbial colonization, indicating a potential area for the application of 5-Chlorooctyl acetate in improving biomaterial properties (Wood et al., 2014).
2. Synthesis of Bacteriochlorins
Bacteriochlorins, with strong absorption in the near-infrared region, are essential for photochemical studies. The acid-catalysis conditions for the synthesis of bacteriochlorins, which may involve derivatives like 5-Chlorooctyl acetate, expand their application in various studies and practical applications (Krayer et al., 2010).
3. Environmental Applications
In environmental science, derivatives like 5-Chlorooctyl acetate could be relevant in studies like the adsorption behavior of certain compounds on surfaces for environmental cleanup or pollution control (Khan & Akhtar, 2011).
4. Analytical Chemistry Techniques
Derivatives similar to 5-Chlorooctyl acetate are used in analytical chemistry, particularly in the development of novel electrodes and sensors. These applications could range from detecting specific biomolecules to monitoring environmental pollutants (Gao et al., 2012).
5. Catalysis and Chemical Synthesis
In catalysis and chemical synthesis, derivatives of 5-Chlorooctyl acetate can play a role in processes like the direct synthesis of acetic acid from methane and carbon dioxide. This application demonstrates its potential in industrial chemical processes (Wilcox, Roberts, & Spivey, 2003).
Eigenschaften
Molekularformel |
C10H19ClO2 |
|---|---|
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
5-chlorooctyl acetate |
InChI |
InChI=1S/C10H19ClO2/c1-3-6-10(11)7-4-5-8-13-9(2)12/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
MCTSGNCLJHZLHV-UHFFFAOYSA-N |
SMILES |
CCCC(CCCCOC(=O)C)Cl |
Kanonische SMILES |
CCCC(CCCCOC(=O)C)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B1198853.png)


